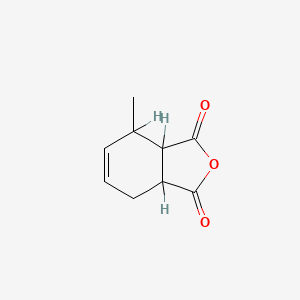

1,2,3,6-Tetrahydro-3-methylphthalic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEKVUUBSDFMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC2C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058710 | |

| Record name | 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-84-6, 35438-82-5 | |

| Record name | 3-Methyltetrahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035438825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5333-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-3-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride via Diels-Alder Reaction

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,6-tetrahydro-3-methylphthalic anhydride, a valuable intermediate in various chemical industries. The core of this synthesis lies in the elegant and powerful Diels-Alder reaction, a cornerstone of modern organic chemistry. This document, tailored for researchers, scientists, and drug development professionals, delves into the mechanistic intricacies, stereochemical and regiochemical considerations, and a detailed, field-tested experimental protocol. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a self-validating system for the successful execution and understanding of this important cycloaddition reaction.

Introduction: The Power of the Diels-Alder Cycloaddition

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile. Its significance in organic synthesis is immense, offering a stereospecific and often regioselective route to complex cyclic systems. In the synthesis of this compound, isoprene (2-methyl-1,3-butadiene) serves as the diene, and maleic anhydride acts as the dienophile. This specific reaction is a classic example of the Diels-Alder, showcasing its utility in generating synthetically useful building blocks. The product, also known as 4-methyltetrahydrophthalic anhydride, is a crucial precursor in the production of polymers, resins, and other specialty chemicals.[1]

Reactant Overview

A thorough understanding of the starting materials is paramount for a successful synthesis.

| Reactant | Role | Key Properties |

| Isoprene | Diene | A volatile, colorless liquid. The methyl group is an electron-donating group (EDG), which influences the regioselectivity of the reaction.[2] |

| Maleic Anhydride | Dienophile | A colorless crystalline solid. The two electron-withdrawing carbonyl groups make it a highly reactive dienophile.[3] |

Mechanistic Insights and Stereochemical Control

The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single transition state.[4] This concerted nature is responsible for the high degree of stereospecificity observed in the reaction.

The Endo Rule: A Matter of Kinetic Favorability

A key stereochemical feature of many Diels-Alder reactions is the preference for the endo product over the exo product. This is known as the "endo rule".[5][6]

-

Endo Product: The substituent(s) on the dienophile are oriented towards the newly formed double bond in the cyclohexene ring.

-

Exo Product: The substituent(s) on the dienophile are oriented away from the newly formed double bond.

Although the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance, the endo product is typically the major kinetic product, meaning it is formed faster.[7] This preference is attributed to "secondary orbital interactions" in the endo transition state, where the p-orbitals of the electron-withdrawing groups on the dienophile can overlap with the p-orbitals of the C2 and C3 atoms of the diene, providing additional stabilization to the transition state.[8]

References

- 1. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mechanism of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride Formation

Abstract

This technical guide provides a comprehensive examination of the formation of 1,2,3,6-tetrahydro-3-methylphthalic anhydride, a classic example of the Diels-Alder reaction. The synthesis, achieved through the [4+2] cycloaddition of isoprene and maleic anhydride, is a cornerstone of synthetic organic chemistry. This document delves into the intricate mechanistic details, including the application of Frontier Molecular Orbital (FMO) theory to elucidate reactivity, stereoselectivity, and regioselectivity. Furthermore, a detailed, field-proven experimental protocol is presented, offering researchers and drug development professionals a robust framework for the practical application of this pivotal reaction. The guide is structured to provide not just procedural steps, but the underlying scientific principles that govern the reaction's outcome, ensuring a deeper understanding and enabling effective troubleshooting and optimization.

Introduction: The Diels-Alder Reaction as a Synthetic Powerhouse

The Diels-Alder reaction, a Nobel Prize-winning transformation first described by Otto Diels and Kurt Alder in 1928, stands as one of the most powerful and versatile tools in synthetic organic chemistry.[1] It is a concerted, pericyclic reaction between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene derivative.[1] The reaction's significance lies in its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, highly stereospecific step. This atom-economical process provides a reliable method for constructing six-membered rings, a common motif in a vast array of natural products and pharmaceutical agents.[1]

The specific reaction under consideration in this guide, the cycloaddition of isoprene (the diene) with maleic anhydride (the dienophile), yields this compound (also known as 4-methyl-1,2,3,6-tetrahydrophthalic anhydride). This reaction serves as an exemplary model for understanding the fundamental principles that govern the Diels-Alder reaction's mechanism and stereochemical outcomes.

The Core Mechanism: A Concerted Dance of Electrons

The formation of this compound is a thermally allowed [4+2] cycloaddition, signifying the interaction of a 4π-electron system (isoprene) with a 2π-electron system (maleic anhydride).[1] The reaction is believed to proceed through a single, cyclic transition state without the formation of any intermediates.[1]

Frontier Molecular Orbital (FMO) Theory: Predicting Reactivity

The feasibility and rate of a Diels-Alder reaction are elegantly explained by Frontier Molecular Orbital (FMO) theory. This theory posits that the primary electronic interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[2][3] In a "normal" electron-demand Diels-Alder reaction, such as the one between isoprene and maleic anhydride, the key interaction is between the HOMO of the electron-rich diene (isoprene) and the LUMO of the electron-poor dienophile (maleic anhydride).[4]

The electron-withdrawing carbonyl groups on maleic anhydride lower the energy of its LUMO, making it a more potent electrophile.[5] Conversely, the methyl group on isoprene is weakly electron-donating, raising the energy of its HOMO and making it a better nucleophile. The smaller the energy gap between the diene's HOMO and the dienophile's LUMO, the more favorable the interaction and the faster the reaction.[6]

Figure 1: FMO diagram for the Diels-Alder reaction.

Stereoselectivity: The Endo Rule and Secondary Orbital Interactions

A defining feature of the Diels-Alder reaction is its high stereoselectivity. When a cyclic dienophile like maleic anhydride reacts with a diene, two diastereomeric products are possible: the endo and the exo adducts. In the endo product, the substituents on the dienophile are oriented towards the newly formed double bond in the cyclohexene ring. In the exo product, they are oriented away.

For the reaction of isoprene with maleic anhydride, the endo product is kinetically favored, a phenomenon known as the "Alder Endo Rule".[7] This preference, despite the exo product often being thermodynamically more stable due to reduced steric hindrance, is attributed to "secondary orbital interactions".[7][8] In the endo transition state, the p-orbitals of the carbonyl groups of maleic anhydride can overlap constructively with the p-orbitals of the C2 and C3 atoms of the isoprene backbone.[7][8] This additional stabilizing interaction lowers the energy of the endo transition state, leading to a faster reaction rate.[9]

Figure 2: Endo vs. Exo transition states.

Regioselectivity: Directing the Addition

When an unsymmetrical diene like isoprene reacts with an unsymmetrical dienophile, the question of regioselectivity arises. The reaction between isoprene and maleic anhydride, where the dienophile is symmetrical, primarily yields a single constitutional isomer. However, if an unsymmetrical dienophile were used, the methyl group on the isoprene would direct the addition. The electron-donating methyl group increases the electron density at the C1 and C3 positions of the diene. This polarization dictates the orientation of the dienophile in the transition state to maximize electrostatic and orbital overlap, leading to the preferential formation of one regioisomer.[10] For the reaction with maleic anhydride, this results in the formation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a robust and reproducible method for the synthesis of this compound. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Figure 3: Experimental workflow for synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Purpose |

| Maleic Anhydride | 98.06 | 1.0 eq | Dienophile |

| Isoprene | 68.12 | 1.1-1.2 eq | Diene |

| Toluene | 92.14 | Solvent | Reaction medium |

| Hydroquinone | 110.11 | Catalytic amount | Polymerization inhibitor |

| Petroleum Ether | - | For recrystallization | Purification solvent |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a minimal amount of toluene. The use of a dry apparatus is crucial as maleic anhydride can hydrolyze to maleic acid in the presence of water. Toluene is a suitable solvent as it is relatively non-polar and has a boiling point that allows for controlled heating of the reaction.[11]

-

Addition of Reagents: To the stirred solution, add a catalytic amount of hydroquinone. Hydroquinone acts as a radical inhibitor, preventing the polymerization of isoprene, which can occur at elevated temperatures.[11] Subsequently, add isoprene to the reaction mixture. A slight excess of isoprene is often used to ensure the complete consumption of the more valuable maleic anhydride.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-110°C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The elevated temperature provides the necessary activation energy for the cycloaddition to proceed at a reasonable rate.

-

Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out upon cooling. If not, the toluene can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization. Petroleum ether or ligroin are suitable solvents for this purpose.[12] Recrystallization effectively removes unreacted starting materials and any polymeric byproducts, yielding the pure this compound as a white crystalline solid.

-

Characterization: The identity and purity of the final product should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).

Data Presentation and Characterization

Expected Yield and Physical Properties

| Property | Expected Value |

| Yield | > 90% |

| Appearance | White crystalline solid |

| Melting Point | ~61-64°C[11] |

| Molecular Formula | C₉H₁₀O₃[11][13] |

| Molar Mass | 166.17 g/mol [11][13] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons, the allylic protons, the protons adjacent to the anhydride ring, and the methyl group protons. The coupling constants between adjacent protons can confirm the stereochemistry of the ring fusion.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the anhydride, the olefinic carbons, and the sp³-hybridized carbons of the cyclohexene ring, as well as the methyl carbon.

-

IR Spectroscopy: The infrared spectrum will show strong characteristic absorption bands for the C=O stretching of the anhydride group (typically two bands around 1850 and 1780 cm⁻¹) and the C=C stretching of the alkene (around 1650 cm⁻¹).

The Role of Catalysis in Enhancing the Diels-Alder Reaction

While the thermal Diels-Alder reaction between isoprene and maleic anhydride proceeds efficiently, its rate and selectivity can be further enhanced through catalysis.

Lewis Acid Catalysis

Lewis acids are known to significantly accelerate Diels-Alder reactions.[7][14] A Lewis acid, such as AlCl₃ or BF₃, coordinates to one of the carbonyl oxygens of the maleic anhydride.[9][15] This coordination has two key effects:

-

Increased Electrophilicity: The Lewis acid withdraws electron density from the dienophile, further lowering the energy of its LUMO. This reduces the HOMO-LUMO energy gap with the diene, leading to a stronger interaction and a faster reaction rate.[16]

-

Enhanced Selectivity: The increased polarization of the dienophile in the transition state can lead to even greater endo selectivity.[7]

Recent computational studies suggest that Lewis acids may also accelerate the reaction by reducing the Pauli repulsion between the reactants in the transition state.[14][17]

Conclusion

The formation of this compound via the Diels-Alder reaction of isoprene and maleic anhydride is a fundamentally important transformation that beautifully illustrates the principles of pericyclic reactions. A thorough understanding of the underlying mechanistic principles, including Frontier Molecular Orbital theory and the factors governing stereoselectivity and regioselectivity, is paramount for researchers in organic synthesis and drug development. The detailed experimental protocol provided herein offers a reliable and well-rationalized procedure for the synthesis of this valuable building block. By integrating theoretical understanding with practical application, scientists can effectively harness the power of the Diels-Alder reaction for the construction of complex molecular architectures.

References

- 1. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 4. stereoelectronics.org [stereoelectronics.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemconnections.org [chemconnections.org]

- 9. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. scbt.com [scbt.com]

- 12. orgsyn.org [orgsyn.org]

- 13. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 16. ias.ac.in [ias.ac.in]

- 17. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

Spectroscopic characterization of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, a cyclic dicarboxylic anhydride with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] As a molecule of interest in organic synthesis and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of cyclohexene, containing a fused anhydride ring. The presence of a methyl group on the cyclohexene ring introduces chirality and influences the electronic environment of the neighboring protons and carbons, leading to a distinct spectroscopic fingerprint. The primary objective of this guide is to elucidate how the interplay of these structural features is reflected in the various spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For this compound, ¹H NMR provides critical information about the number of unique protons, their connectivity through spin-spin coupling, and their spatial arrangement.

Predicted ¹H NMR Spectrum

Due to the lack of a publicly available experimental spectrum for the 3-methyl isomer, the following analysis is a prediction based on the known spectrum of the closely related cis-1,2,3,6-tetrahydrophthalic anhydride and established principles of NMR spectroscopy. The methyl group at the 3-position is expected to significantly influence the chemical shifts and coupling patterns of the protons on the six-membered ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | 3.2 - 3.5 | m | |

| H-2 | 5.6 - 5.9 | m | |

| H-3 | 2.5 - 2.8 | m | |

| H-4 (axial & equatorial) | 2.2 - 2.6 | m | |

| H-5 (axial & equatorial) | 2.2 - 2.6 | m | |

| H-6 | 3.2 - 3.5 | m | |

| -CH₃ | 1.1 - 1.3 | d | ~7 |

Rationale Behind Predictions

-

Olefinic Protons (H-2): The protons on the carbon-carbon double bond are expected to resonate in the downfield region (5.6 - 5.9 ppm) due to the deshielding effect of the π-electrons.

-

Bridgehead Protons (H-1, H-6): These protons, adjacent to the anhydride ring, will be deshielded by the electron-withdrawing carbonyl groups and are predicted to appear in the 3.2 - 3.5 ppm range.

-

Aliphatic Protons (H-3, H-4, H-5): The protons on the saturated part of the ring will have complex splitting patterns due to coupling with each other. The proton at C-3, bearing the methyl group, is expected to be a multiplet in the 2.5 - 2.8 ppm region.

-

Methyl Protons (-CH₃): The methyl group protons will appear as a doublet in the upfield region (1.1 - 1.3 ppm) due to coupling with the adjacent proton at C-3.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

Predicted ¹³C NMR Spectrum

The predicted chemical shifts are based on the analysis of similar structures and known substituent effects.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C-2 | 125 - 130 |

| C-1 | 40 - 45 |

| C-6 | 40 - 45 |

| C-3 | 30 - 35 |

| C-4 | 25 - 30 |

| C-5 | 20 - 25 |

| -CH₃ | 15 - 20 |

Rationale Behind Predictions

-

Carbonyl Carbons (C=O): The anhydride carbonyl carbons are highly deshielded and will appear far downfield.

-

Olefinic Carbons (C-2): The sp² hybridized carbons of the double bond will resonate in the 125-130 ppm range.

-

Aliphatic Carbons: The chemical shifts of the sp³ hybridized carbons in the ring and the methyl group will appear in the upfield region. The positions of the signals will be influenced by the proximity to the anhydride ring and the methyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR. Use 20-50 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.

-

-

Data Acquisition:

-

The general procedure is similar to ¹H NMR.

-

¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Longer acquisition times may be necessary due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the cyclic anhydride and the alkene functional groups. An IR spectrum for a "1,2,3,6-tetrahydromethylphthalic anhydride" is available from the NIST WebBook, which can serve as a reference.[1]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Anhydride) | Symmetric Stretch | ~1850 | Strong |

| C=O (Anhydride) | Asymmetric Stretch | ~1780 | Strong |

| C-O-C (Anhydride) | Stretch | 1000 - 1300 | Strong |

| =C-H (Alkene) | Stretch | 3000 - 3100 | Medium |

| C=C (Alkene) | Stretch | 1640 - 1680 | Medium-Weak |

| C-H (Alkane) | Stretch | 2850 - 3000 | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the ATR accessory's clamp to ensure good contact with the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound, electron ionization (EI) would likely be used. The molecular ion peak (M⁺) would be observed at m/z = 166. A key fragmentation pathway for this type of molecule, which is a Diels-Alder adduct, is a retro-Diels-Alder reaction.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 98 | [M - C₄H₂O₃]⁺ (Retro-Diels-Alder fragment from loss of maleic anhydride) |

| 68 | [M - C₅H₄O₃]⁺ (Retro-Diels-Alder fragment from loss of citraconic anhydride) |

Rationale Behind Fragmentation

The retro-Diels-Alder reaction is a common fragmentation pathway for cyclic compounds formed from a Diels-Alder reaction. In this case, the this compound can decompose back to its diene and dienophile components upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

-

Detection:

-

An ion detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

Molecular Structure

References

1H NMR and 13C NMR spectral data of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a key Diels-Alder adduct of isoprene and maleic anhydride, its structural elucidation is fundamental for researchers in organic synthesis and materials science. This document moves beyond a simple data listing to explain the causal relationships behind the spectral features, offering field-proven insights into experimental design and data interpretation for drug development professionals and scientists.

Introduction: The Structural Significance of a Diels-Alder Adduct

This compound is a cyclic anhydride formed through the [4+2] cycloaddition reaction between isoprene and maleic anhydride. The resulting cyclohexene ring system, with its defined stereochemistry and functionality, makes it a valuable building block in polymer and pharmaceutical synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural characterization of such molecules. It not only confirms the molecular skeleton but also provides crucial information about the stereochemical arrangement of substituents, which is dictated by the endo/exo selectivity of the Diels-Alder reaction. This guide will provide a predictive but deeply reasoned analysis of the ¹H and ¹³C NMR spectra, grounded in established spectroscopic principles.

Molecular Structure and Predicted NMR Signals

The structure of this compound possesses a single plane of symmetry if we consider the time-averaged conformation. This lack of complex symmetry elements means we can anticipate a distinct signal for each unique proton and carbon environment. The standard numbering convention is presented below.

Caption: Molecular structure and numbering of this compound.

Based on this structure, we predict:

-

Seven unique proton signals: H1, H2, H4a, H4b, H5a, H5b, H6, and the methyl protons. Note that the methylene protons (H4a/b and H5a/b) are diastereotopic and thus chemically non-equivalent.

-

Nine unique carbon signals: C1, C2, C3, C4, C5, C6, C7 (carbonyl), C8 (carbonyl), and the methyl carbon (C10).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to extensive spin-spin coupling. The chemical shifts are influenced by the electronegativity of the anhydride moiety and the anisotropy of the double bond and carbonyl groups. Protons on carbons adjacent to the carbonyls (H1, H2) are expected to be significantly deshielded.[1]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | Assignment Rationale |

| H5 (vinylic) | 5.6 – 5.9 | m | - | 1H | Vinylic proton in a cyclohexene ring, deshielded by the double bond.[2] |

| H4 (vinylic) | 5.4 – 5.7 | m | - | 1H | Vinylic proton adjacent to the methyl-substituted carbon. |

| H1 | 3.3 – 3.6 | dd | J(H1-H6) ≈ 8-10, J(H1-H2) ≈ 5-7 | 1H | Methine proton alpha to a carbonyl group, deshielded. |

| H2 | 3.2 – 3.5 | d | J(H2-H1) ≈ 5-7 | 1H | Methine proton alpha to a carbonyl group, deshielded. |

| H6 | 2.8 – 3.1 | m | - | 1H | Allylic methine proton. |

| H3a, H3b | 2.2 – 2.6 | m | - | 2H | Diastereotopic allylic methylene protons. |

| CH₃ | 1.6 – 1.8 | s | - | 3H | Methyl group on a double bond. |

The Role of the Karplus Relationship in Stereochemical Assignment

The magnitude of the vicinal coupling constants (³J) is highly dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[3][4][5] This is particularly valuable for distinguishing between endo and exo Diels-Alder adducts.

-

Endo Adduct: In the boat-like conformation of the endo adduct, the dihedral angles between H1/H6 and H2/H3 lead to predictable coupling constants.

-

Exo Adduct: The alternative chair-like conformation of the exo adduct would result in different dihedral angles and, consequently, different J-values.

For instance, a large coupling constant (typically 8-10 Hz) between H1 and H6 would suggest a dihedral angle close to 180° or 0°, which can help in assigning the relative stereochemistry.[6][7]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a clear map of the carbon skeleton. The carbonyl carbons of the anhydride are the most deshielded, appearing significantly downfield.

| Carbon(s) | Predicted δ (ppm) | Assignment Rationale |

| C7, C8 (C=O) | 170 – 175 | Carbonyl carbons in a five-membered cyclic anhydride are highly deshielded.[8][9][10] |

| C4, C5 (C=C) | 125 – 140 | Sp² hybridized carbons of the double bond. The methyl-substituted carbon (C4) will be further downfield. |

| C1, C2 | 40 – 50 | Sp³ carbons alpha to carbonyl groups, deshielded by the electron-withdrawing effect. |

| C3, C6 | 30 – 40 | Allylic sp³ carbons. |

| CH₃ | 18 – 25 | Typical range for a methyl group on an sp² carbon. |

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a standardized protocol. The following methodology is recommended for the analysis of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. For studying hydrogen bonding or solvent effects, other solvents like acetone-d₆ or DMSO-d₆ can be used, though they can influence chemical shifts.[11][12][13][14]

-

Concentration: Prepare a solution of approximately 5-10 mg of the purified anhydride in 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time: Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is standard.

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Number of Scans: A higher number of scans (e.g., 512 to 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is essential for connecting different spin systems and assigning quaternary carbons.[15][16]

-

Structure Elucidation Workflow using 2D NMR

A systematic approach combining 1D and 2D NMR techniques is crucial for the complete and unambiguous assignment of all signals.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]

- 5. Karplus equation - Wikipedia [en.wikipedia.org]

- 6. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Elucidation of Diels-Alder Reaction Network of 2,5-Dimethylfuran and Ethylene on HY Zeolite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to the FTIR Analysis of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride

Abstract

This technical guide provides a comprehensive examination of the functional group analysis of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (MTHPA) using Fourier Transform Infrared (FTIR) spectroscopy. MTHPA is a critical component in the formulation of epoxy resins, alkyd resins, and other polymers, where its structural integrity directly influences the properties of the final material. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the molecular structure, identifying key functional groups, and assessing the purity of MTHPA. This document details the theoretical basis for the vibrational modes of MTHPA, presents a validated experimental protocol for spectral acquisition, and offers a detailed interpretation of its characteristic absorption bands. This guide is intended for researchers, quality control scientists, and professionals in drug development and polymer chemistry who utilize MTHPA and require a robust method for its characterization.

Introduction: The Molecular Signature of MTHPA

This compound, with the molecular formula C₉H₁₀O₃, is a cyclic dicarboxylic anhydride featuring a cyclohexene ring.[1][2] Its utility as a curing agent and chemical intermediate makes precise structural verification essential.[3] FTIR spectroscopy is an indispensable tool for this purpose, as it probes the vibrational modes of a molecule's covalent bonds. Each functional group within the MTHPA molecule—the anhydride, the alkene, the methyl group, and the aliphatic ring structure—absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint."

The primary goal of this guide is to elucidate the correlation between the molecular structure of MTHPA and its infrared spectrum. By understanding these structure-spectra relationships, analysts can confidently identify the compound, detect impurities such as the hydrolyzed dicarboxylic acid form, and ensure material quality for downstream applications.

Theoretical Principles: Vibrational Modes of a Cyclic Anhydride

The infrared spectrum of MTHPA is dominated by the features of its core functional groups. The absorption of IR radiation excites molecular vibrations, which can be categorized as either stretching (a change in bond length) or bending (a change in bond angle).

The Anhydride Moiety (C-C(=O)-O-C(=O)-)

The acid anhydride functional group is the most prominent feature in the MTHPA spectrum. A key characteristic of all anhydrides is the presence of two carbonyl (C=O) groups linked by an oxygen atom.[4] This arrangement leads to two distinct C=O stretching vibrations due to mechanical coupling:

-

Symmetric Stretch: Both carbonyl bonds stretch and contract in phase.

-

Asymmetric Stretch: One carbonyl bond stretches while the other contracts.

These two modes absorb at different frequencies, resulting in a characteristic doublet in the carbonyl region of the spectrum.[4][5] For cyclic anhydrides like MTHPA, the lower-frequency asymmetric stretching band is typically more intense than the higher-frequency symmetric stretching band.[4][6] This intensity pattern is a crucial diagnostic feature for distinguishing cyclic from acyclic anhydrides.[4][7] Furthermore, the anhydride group exhibits a strong C-O-C stretching vibration at a lower wavenumber.[4]

The Cyclohexene Ring and Methyl Group

The unsaturated six-membered ring contributes several other key absorption bands:

-

Alkenyl (=C-H) Stretch: The stretching of the C-H bonds on the carbon-carbon double bond occurs at a frequency just above 3000 cm⁻¹.[8]

-

Aliphatic (C-H) Stretch: The C-H bonds of the CH₂, CH, and the methyl (CH₃) groups stretch at frequencies just below 3000 cm⁻¹.

-

Carbon-Carbon Double Bond (C=C) Stretch: The stretching of the double bond within the cyclohexene ring gives rise to a moderate absorption band in the 1680-1640 cm⁻¹ region.[8]

-

C-H Bending Vibrations: The fingerprint region (<1500 cm⁻¹) contains a complex series of absorptions corresponding to the various bending modes (scissoring, wagging, rocking) of the CH₂ and CH₃ groups.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This section provides a self-validating protocol for obtaining a high-quality FTIR spectrum of MTHPA. The key to a reliable measurement is meticulous sample preparation and proper background correction.

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR range (4000–400 cm⁻¹).

-

Sample: Solid this compound (CAS No: 5333-84-6).[1]

-

Sample Preparation: Potassium bromide (KBr) powder (spectroscopic grade, dried in an oven at >110°C for at least 4 hours to remove water).

-

Equipment: Agate mortar and pestle, hydraulic press with pellet-forming die, sample holder.

Step-by-Step Methodology

-

Background Spectrum Acquisition:

-

Ensure the spectrometer's sample compartment is empty and clean.

-

Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

-

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of the MTHPA sample into a clean, dry agate mortar.

-

Add approximately 150-200 mg of dry, spectroscopic-grade KBr powder.

-

Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering and produce sharp spectral peaks.

-

Transfer a portion of the powder into the pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for approximately 1-2 minutes to form a thin, transparent, or translucent pellet.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans at 4 cm⁻¹ resolution). The spectrometer software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Process the resulting spectrum to identify the peak positions (in cm⁻¹) and relative intensities of the absorption bands.

-

Compare the observed peaks with the established characteristic frequencies for MTHPA's functional groups.

-

Data Interpretation and Visualization

A representative FTIR spectrum of MTHPA will display several distinct absorption bands. The table below summarizes the expected peaks, and the diagram illustrates the molecular origin of these vibrations.

Table 1: Characteristic FTIR Absorption Bands of this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3040 - 3020 | =C-H Stretch | Alkene | Medium |

| ~2980 - 2850 | C-H Stretch | Alkane (CH₃, CH₂, CH) | Medium to Strong |

| ~1850 - 1830 | C=O Symmetric Stretch | Cyclic Anhydride | Medium |

| ~1785 - 1770 | C=O Asymmetric Stretch | Cyclic Anhydride | Strong |

| ~1670 - 1650 | C=C Stretch | Alkene | Medium to Weak |

| ~1460 - 1440 | C-H Bend (Scissoring) | CH₂ | Medium |

| ~1380 - 1360 | C-H Bend (Symmetric) | CH₃ | Medium |

| ~1270 - 1220 | C-O-C Stretch | Anhydride | Strong |

| ~950 - 900 | C-C Stretch | Cyclic Anhydride Ring | Strong |

Note: The lower-frequency C=O stretch (~1780 cm⁻¹) is characteristically more intense than the higher-frequency one for cyclic anhydrides.[4][6]

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure of MTHPA and highlights the key bonds responsible for its characteristic infrared absorptions.

Caption: Logical relationship between MTHPA's structure and its key FTIR signals.

Conclusion

FTIR spectroscopy provides a definitive and efficient method for the structural characterization of this compound. The hallmark of its spectrum is the strong, split carbonyl absorption characteristic of a cyclic anhydride, with an intense lower-frequency band around 1775 cm⁻¹. Additional key peaks, including the C-O-C stretch, the alkenyl C-H stretch just above 3000 cm⁻¹, and the aliphatic C-H stretches below 3000 cm⁻¹, serve to confirm the complete molecular structure. By following the detailed protocol and interpretive guide presented here, scientists and researchers can confidently employ FTIR as a primary tool for quality control, purity assessment, and structural verification of this important chemical compound.

References

- 1. echemi.com [echemi.com]

- 2. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Mass Spectrometry Fragmentation of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1,2,3,6-tetrahydro-3-methylphthalic anhydride (C₉H₁₀O₃, MW: 166.17 g/mol )[1], a molecule of significant interest in polymer chemistry and organic synthesis. As a substituted cyclohexene derivative, its fragmentation behavior under electron ionization (EI) is dominated by a characteristic retro-Diels-Alder (rDA) reaction. This document elucidates the primary and secondary fragmentation pathways, offering a predictive framework for researchers in structural characterization. We will dissect the causality behind these fragmentation channels, present a standardized experimental protocol for analysis, and provide visual diagrams of the core mechanisms to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development and materials science.

Introduction: Structural Context and Analytical Imperative

This compound is a cyclic dicarboxylic anhydride built upon a substituted cyclohexene framework. Such structures are commonly formed through the Diels-Alder reaction, a cornerstone of synthetic organic chemistry. The precise characterization of these adducts is critical for quality control, reaction monitoring, and the development of new materials.

Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also a structural fingerprint through controlled fragmentation. Electron ionization (EI) is the most common ionization technique for this class of semi-volatile, thermally stable compounds, typically in conjunction with gas chromatography (GC-MS). The 70 eV of energy imparted during EI is sufficient to induce reproducible fragmentation, which, when correctly interpreted, reveals key structural motifs of the parent molecule[2][3].

The central thesis of this guide is that the fragmentation of this compound is governed by predictable, high-energy pathways directly related to its core structure as a Diels-Alder adduct.

The Cornerstone of Fragmentation: The Retro-Diels-Alder Reaction

The most mechanistically significant and diagnostically valuable fragmentation pathway for molecules containing a cyclohexene ring is the retro-Diels-Alder (rDA) reaction.[4][5] This process is the microscopic reverse of the Diels-Alder cycloaddition and involves a concerted, pericyclic, single-step cleavage of the ring system.[5] Thermodynamically, this pathway is favored at the high internal energies imparted by electron ionization because it leads to the formation of stable, neutral molecules alongside charged fragments.[6]

For this compound, the rDA reaction cleaves the molecule into its constituent diene and dienophile precursors: isoprene (2-methyl-1,3-butadiene) and maleic anhydride .

Predicted Electron Ionization (EI) Fragmentation Pattern

The Molecular Ion (M⁺•)

Upon electron ionization, the molecule will lose an electron to form the molecular ion radical cation (M⁺•) at a mass-to-charge ratio (m/z) of 166. The ionization is most likely to occur from the non-bonding lone pair electrons (n-electrons) on the oxygen atoms, as these are the highest energy electrons in the molecule.[3]

-

m/z 166 (M⁺•): The presence of this peak confirms the molecular weight. Its intensity may be low to moderate, as the rDA pathway is a very efficient fragmentation channel.

Primary Fragmentation Pathway: The rDA Reaction

The molecular ion rapidly undergoes the rDA reaction. The charge can be retained by either of the two resulting fragments.

-

Charge retained on the diene fragment: This pathway yields the radical cation of isoprene. This is predicted to be the base peak (the most intense peak) of the spectrum.

-

m/z 68 ([C₅H₈]⁺•): Represents the isoprene fragment. Its high stability and the formation of a stable neutral maleic anhydride molecule make this a highly favored pathway.

-

-

Charge retained on the dienophile fragment: This pathway yields the radical cation of maleic anhydride.

-

m/z 98 ([C₄H₂O₃]⁺•): Represents the maleic anhydride fragment. This peak is expected to be of significant, but lower, intensity compared to the m/z 68 peak.

-

The logic for predicting m/z 68 as the base peak is supported by the experimental spectrum of the non-methylated analog, where the butadiene fragment (m/z 54) is the base peak, indicating a preference for charge retention on the hydrocarbon diene.[7]

Secondary and Minor Fragmentation Pathways

Other fragmentation processes, while less dominant, provide additional structural confirmation. These typically arise from the molecular ion or the primary rDA fragments.

-

Loss of a Methyl Radical ([M-15]⁺): Cleavage of the methyl group from the molecular ion.

-

m/z 151 ([C₈H₇O₃]⁺): This α-cleavage is a common fragmentation for methyl-substituted cyclic compounds.[8]

-

-

Decarbonylation and Decarboxylation: Cyclic anhydrides can lose neutral molecules of carbon monoxide (CO) or carbon dioxide (CO₂).[9][10] These losses can occur from the molecular ion or, more likely, from the maleic anhydride fragment ion.

-

m/z 70 ([C₃H₂O₂]⁺•): From the maleic anhydride fragment at m/z 98 via loss of CO (28 Da).

-

m/z 54 ([C₃H₂O]⁺•): From the maleic anhydride fragment at m/z 98 via loss of CO₂ (44 Da).

-

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the 70 eV EI mass spectrum of this compound.

| m/z | Proposed Ion Structure/Formula | Fragmentation Mechanism | Predicted Relative Intensity |

| 166 | [C₉H₁₀O₃]⁺• | Molecular Ion (M⁺•) | Low to Medium |

| 151 | [M - CH₃]⁺ | α-Cleavage of methyl group | Low |

| 98 | [Maleic Anhydride]⁺• | Retro-Diels-Alder (Charge on dienophile) | Medium to High |

| 68 | [Isoprene]⁺• | Retro-Diels-Alder (Charge on diene) | High (Base Peak) |

| 70 | [C₃H₂O₂]⁺• | Loss of CO from m/z 98 | Low |

| 54 | [C₃H₂O]⁺• | Loss of CO₂ from m/z 98 | Low |

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary and secondary fragmentation mechanisms.

Caption: Primary retro-Diels-Alder fragmentation pathway.

Caption: Key secondary and minor fragmentation pathways.

Recommended Experimental Protocol (GC-MS)

To validate these predictions, a standard GC-MS protocol is recommended. The self-validating nature of this protocol lies in its use of standard conditions that ensure reproducible fragmentation patterns comparable to library data.

6.1. Sample Preparation

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Vortex the solution until the sample is fully dissolved.

-

If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL to avoid column and detector saturation.

6.2. Gas Chromatography (GC) Conditions

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or HP-5ms.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

6.3. Mass Spectrometry (MS) Conditions

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 400.

-

Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).

Conclusion

The mass spectral fragmentation of this compound is a classic example of structure-directed fragmentation. The analysis is dominated by a highly predictable retro-Diels-Alder reaction, which is expected to yield a base peak at m/z 68 (isoprene radical cation) and a significant fragment at m/z 98 (maleic anhydride radical cation). Minor fragments resulting from the loss of a methyl radical and subsequent decarbonylation/decarboxylation of the anhydride fragment serve as secondary confirmation points. This guide provides a robust analytical and interpretive framework for scientists engaged in the characterization of this compound and other related Diels-Alder adducts, enabling confident structural elucidation from mass spectral data.

References

- 1. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]

- 2. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]

- 3. thiele.ruc.dk [thiele.ruc.dk]

- 4. Retro-Diels-Alder Reaction [drugfuture.com]

- 5. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Profile of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride in Organic Solvents

Introduction: The Critical Role of Solubility in Research and Development

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is fundamental to its successful application. The solubility profile of an active pharmaceutical ingredient (API) or a key intermediate, such as 1,2,3,6-Tetrahydro-3-methylphthalic anhydride, dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth exploration of the solubility of this compound in common organic solvents, offering both theoretical insights and practical, field-proven methodologies for its determination.

This compound, a derivative of phthalic anhydride, is a versatile molecule with applications in the synthesis of polymers, resins, and as a precursor to various specialty chemicals. Its solubility characteristics are paramount for optimizing reaction conditions, designing effective purification strategies like crystallization, and formulating products with desired physical properties. This guide is structured to provide a holistic understanding, beginning with the theoretical underpinnings of solubility, followed by a detailed experimental protocol for its quantitative determination, and culminating in a discussion of the expected solubility based on solvent-solute interactions.

Theoretical Framework: Predicting Solubility Based on Molecular Interactions

The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the types of atoms and their arrangement.

Molecular Characteristics of this compound:

-

Structure: The molecule consists of a cyclohexene ring fused to a cyclic anhydride group, with a methyl group attached to the cyclohexene ring.

-

Polarity: The anhydride group, with its two carbonyl functionalities, introduces significant polarity to the molecule. The hydrocarbon backbone, however, is nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

-

Hydrogen Bonding: While the anhydride itself does not have hydrogen bond donors, the carbonyl oxygens can act as hydrogen bond acceptors. This can influence its solubility in protic solvents.

Solvent Properties Influencing Dissolution:

-

Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents, like alcohols and ketones, have significant dipole moments and can effectively solvate polar solutes. Nonpolar solvents, such as hydrocarbons, lack a significant dipole moment and are better at dissolving nonpolar solutes.

-

Hydrogen Bonding Capability: Solvents can be protic (containing hydrogen bond donors, e.g., alcohols) or aprotic (lacking hydrogen bond donors, e.g., ethers, chlorinated solvents). The ability of a solvent to participate in hydrogen bonding can greatly enhance the solubility of a solute with complementary functionalities.

-

Dielectric Constant: This property reflects a solvent's ability to separate ions. While less critical for non-ionic compounds, it can still provide an indication of a solvent's overall polarity.

Based on these principles, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents that can interact with its polar anhydride group without the risk of reaction. Its solubility in nonpolar solvents is expected to be lower, while its behavior in polar protic solvents may be complicated by the potential for slow hydrolysis of the anhydride ring.

Qualitative Solubility Profile

Based on available literature and chemical principles, a qualitative solubility profile for this compound can be summarized. It is generally reported to be soluble in a range of common organic solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Toluene | Soluble | These solvents can effectively solvate the polar anhydride group through dipole-dipole interactions without reacting with it. Toluene, while less polar, can still interact favorably with the hydrocarbon portion of the molecule.[1][2][3] |

| Polar Protic | Ethanol | Soluble | Ethanol can act as a hydrogen bond acceptor for the anhydride's carbonyl groups and its alkyl chain has favorable interactions with the solute's non-polar part. However, prolonged exposure or elevated temperatures may lead to slow esterification.[1][2][4] |

| Nonpolar | Petroleum Ether | Slightly Soluble | The nonpolar nature of petroleum ether has limited affinity for the polar anhydride group, resulting in poor solvation and therefore, low solubility.[5] |

| Aqueous | Water | Sparingly Soluble with Hydrolysis | The anhydride group will react with water (hydrolysis) to form the corresponding dicarboxylic acid. This reaction is often slow at room temperature but is accelerated by heat and changes in pH.[1] |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust gravimetric method for determining the solubility of this compound in a given organic solvent. This method is designed to be self-validating by ensuring that a true equilibrium saturation is achieved and accurately measured.

Experimental Workflow Diagram

Caption: Gravimetric method for determining the solubility of a solid in a volatile solvent.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh a clean, dry, and sealable container (e.g., a screw-cap vial).

-

Add a known mass of the chosen organic solvent to the container.

-

Add an excess of this compound to the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed container in a constant temperature environment (e.g., a shaker bath or incubator) set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe to avoid solvent loss.

-

Transfer the supernatant to a pre-weighed, clean, and dry container.

-

Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, accurately weigh the container with the dried solute residue.

-

-

Data Calculation:

-

Mass of dissolved solute = (Mass of container with residue) - (Mass of empty container)

-

Mass of solvent in the aliquot = (Mass of supernatant) - (Mass of dissolved solute)

-

Solubility ( g/100 g solvent) = [(Mass of dissolved solute) / (Mass of solvent in the aliquot)] x 100

-

This protocol provides a reliable and reproducible method for generating the quantitative data necessary to construct a comprehensive solubility profile.

Logical Framework for Solubility Analysis

The interpretation of experimentally determined solubility data relies on a logical framework that connects the molecular properties of the solute and solvent to the observed solubility.

Caption: Relationship between molecular properties and observed solubility.

Practical Applications and Considerations in Drug Development

A well-defined solubility profile for this compound is invaluable in a pharmaceutical context.

-

Process Chemistry: Knowledge of solubility in various solvents allows for the selection of optimal solvent systems for synthesis, work-up, and purification. For instance, a solvent in which the anhydride is highly soluble at elevated temperatures but poorly soluble at room temperature would be an excellent candidate for recrystallization.

-

Formulation Science: In the development of formulated products, understanding the solubility is key to creating stable and effective delivery systems. For example, if the anhydride is part of a polymer matrix, its solubility in the monomers and curing agents is critical.

-

Analytical Method Development: The choice of mobile phase in chromatographic techniques such as HPLC is directly influenced by the solubility of the analyte. A solvent that provides good solubility while being compatible with the stationary phase is essential for accurate and reproducible analysis.

Conclusion

The solubility profile of this compound is a critical dataset for its effective use in research and development. While qualitative data suggests good solubility in polar aprotic solvents, precise quantitative data is best obtained through rigorous experimental determination. The gravimetric method detailed in this guide provides a reliable framework for such measurements. By integrating theoretical principles with systematic experimental work, researchers can gain a comprehensive understanding of the solubility of this important chemical intermediate, enabling them to optimize processes, develop robust formulations, and accelerate their research and development efforts.

References

- 1. MTHPSA – Premium Anhydride for Resin Formulation | PENPET [penpet.com]

- 2. zdmthpa.com [zdmthpa.com]

- 3. Basic Information and Properties of MTHPA_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,2,3,6-Tetrahydrophthalic anhydride CAS 85-43-8 - Chemical Supplier Unilong [unilongindustry.com]

Molecular structure and isomerism of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride

An In-depth Technical Guide to the Molecular Structure and Isomerism of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3-MTHPA) and its isomers are pivotal intermediates in organic synthesis, primarily recognized for their role as high-performance hardening agents for epoxy resins, as well as components in the production of alkyd resins and plasticizers.[1] Their molecular architecture, a direct consequence of the Diels-Alder reaction, imparts specific chemical and physical properties that are highly sought after in advanced materials science. This guide provides a comprehensive exploration of the synthesis, molecular structure, and complex isomerism of this compound family. We will dissect the regiochemical and stereochemical nuances dictated by the choice of diene in the foundational [4+2] cycloaddition reaction, offering field-proven insights into the causality behind its structural variations and their subsequent impact on material properties.

Foundational Synthesis: The Diels-Alder Reaction

The industrial production of methyltetrahydrophthalic anhydrides is achieved through the Diels-Alder reaction, a powerful and atom-economical method for forming six-membered rings.[1][2] This pericyclic [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. In this specific case, the dienophile is maleic anhydride, a cyclic molecule with a cis-configured double bond that is activated by two electron-withdrawing carbonyl groups.[3]

The identity of the final product, specifically the position of the methyl group, is entirely dependent on the conjugated diene used as the starting material. This leads to the formation of two principal regioisomers, often found together in commercial mixtures.[4][5]

-

Synthesis of 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride: This isomer is produced when trans-1,3-pentadiene (piperylene) is used as the diene.[2]

-

Synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride: This isomer results from the reaction with isoprene (2-methyl-1,3-butadiene).[5]

The reaction is typically conducted at elevated temperatures, often in a high-boiling solvent like xylene, or sometimes neat, to ensure a sufficient reaction rate.[2][3]

Caption: General schematic of the Diels-Alder reaction for synthesizing methyltetrahydrophthalic anhydride.

Unraveling Isomerism: A Multifaceted Challenge

The structural diversity of methyltetrahydrophthalic anhydride is a direct result of several forms of isomerism. Understanding these is critical for predicting and controlling the properties of derived polymers and materials.

Regioisomerism: The Position of the Methyl Group

As introduced, the reaction between the symmetrical maleic anhydride and an unsymmetrical diene (like isoprene or pentadiene) leads to distinct regioisomers.

-

Isoprene Reactant: The reaction with isoprene yields 4-methyl-1,2,3,6-tetrahydrophthalic anhydride . The methyl group is located on a double-bonded carbon within the newly formed cyclohexene ring.[5][6]

-

trans-1,3-Pentadiene Reactant: The reaction with trans-1,3-pentadiene yields 3-methyl-1,2,3,6-tetrahydrophthalic anhydride . Here, the methyl group is attached to a saturated (sp³-hybridized) carbon atom.[2][7]

Caption: Regiochemical outcomes based on the diene reactant in the Diels-Alder synthesis.

Stereoisomerism: The Three-Dimensional Arrangement

The stereochemistry of the Diels-Alder reaction is highly specific and introduces further isomeric complexity.

Cis/Trans Isomerism: The Diels-Alder reaction is stereospecific with respect to the dienophile. Because maleic anhydride has its carboxyl groups in a cis configuration, the resulting product will have a cis-fused ring system.[8][9] This means the two bonds connecting the anhydride portion to the cyclohexene ring are on the same face of the ring. The corresponding trans isomer, which would be formed from a trans-dienophile, is not the typical product of this reaction.[10]

Endo/Exo Diastereomerism: A hallmark of the Diels-Alder reaction is the preference for the endo product, a phenomenon known as the "Endo Rule".[11] This rule arises from a stabilizing secondary orbital interaction between the p-orbitals of the electron-withdrawing groups on the dienophile and the developing pi-system of the diene in the transition state.

-

Endo Product (Kinetically Favored): The anhydride ring is oriented syn (on the same side as) to the larger bridge of the bicyclic system, which in this case is the double bond of the cyclohexene ring. This is the major product under kinetic control (lower temperatures, shorter reaction times).[11]

-

Exo Product (Thermodynamically Favored): The anhydride ring is oriented anti (on the opposite side) to the double bond. While sterically less hindered and therefore more stable, it is formed more slowly.[11]

Caption: Energy profile illustrating the kinetic preference for the endo product in the Diels-Alder reaction.

Molecular Structure and Spectroscopic Characterization

The fundamental structure of these compounds consists of a cyclohexene ring fused to a five-membered anhydride ring. The exact properties depend on the isomeric form.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [12] |

| Molecular Weight | 166.17 g/mol | [12] |

| Appearance | White solid / flakes or colorless to light yellow liquid | [13] |

| Melting Point (3-MTHPA) | 61 °C | [7] |

| Melting Point (cis-THPA) | 97-103 °C | [14] |

Note: Physical properties can vary significantly between isomers and isomer mixtures.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the presence of key functional groups. The IR spectrum of methyltetrahydrophthalic anhydride exhibits characteristic absorption bands:

-

Anhydride C=O Stretch: Two distinct, strong peaks are observed in the range of 1780-1865 cm⁻¹, characteristic of a cyclic anhydride. One peak corresponds to the symmetric C=O stretch and the other to the asymmetric stretch.

-